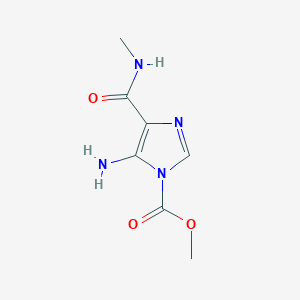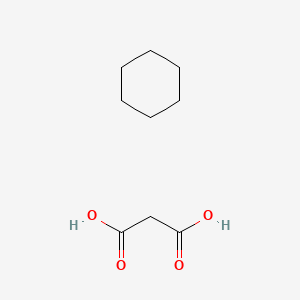
Cyclohexane malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane malonic acid is an organic compound with the molecular formula C9H14O4. It is a derivative of malonic acid where the hydrogen atoms of the methylene group are replaced by a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane malonic acid can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with cyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods: This process is scalable and can be optimized for industrial applications by using continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane malonic acid undergoes several types of chemical reactions, including:
Decarboxylation: Heating this compound results in the loss of carbon dioxide, forming cyclohexane acetic acid.
Substitution Reactions: The methylene group in this compound can be alkylated using alkyl halides in the presence of a base.
Oxidation and Reduction:
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Cyclohexyl bromide, methyl iodide.
Acids: Hydrochloric acid for hydrolysis.
Solvents: Ethanol, diethyl ether.
Major Products:
Cyclohexane acetic acid: Formed through decarboxylation.
Alkylated derivatives: Formed through substitution reactions.
Scientific Research Applications
Cyclohexane malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cyclohexane malonic acid in chemical reactions typically involves the formation of enolate intermediates. These intermediates are highly reactive and can undergo nucleophilic substitution, addition, and elimination reactions. The presence of the cyclohexane ring influences the reactivity and stability of these intermediates, making this compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.
Cyclohexane Acetic Acid: Similar structure but lacks the second carboxyl group.
Diethyl Malonate: An ester derivative of malonic acid used in similar synthetic applications.
Uniqueness: Cyclohexane malonic acid is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it more stable and less prone to certain side reactions compared to its linear counterparts .
Properties
CAS No. |
4354-67-0 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
cyclohexane;propanedioic acid |
InChI |
InChI=1S/C6H12.C3H4O4/c1-2-4-6-5-3-1;4-2(5)1-3(6)7/h1-6H2;1H2,(H,4,5)(H,6,7) |
InChI Key |
UPHVEDFCQGNHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC1.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


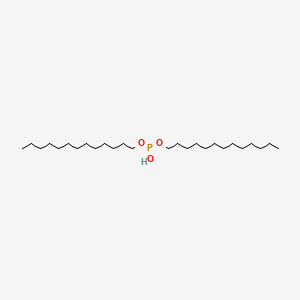
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)

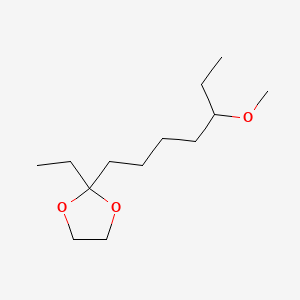
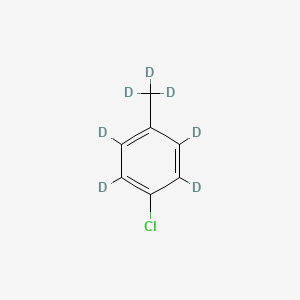
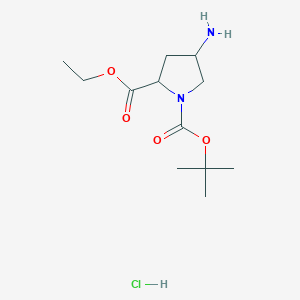
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
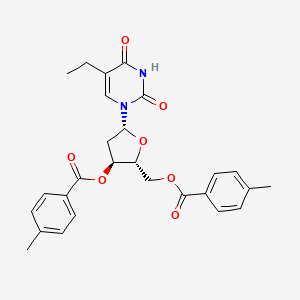
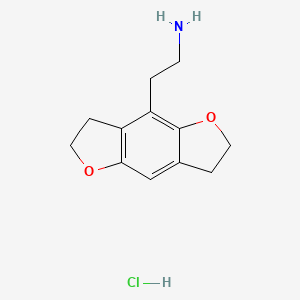
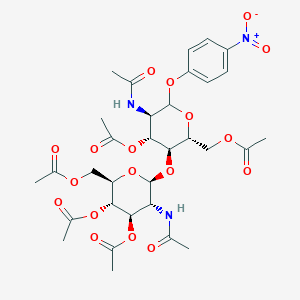
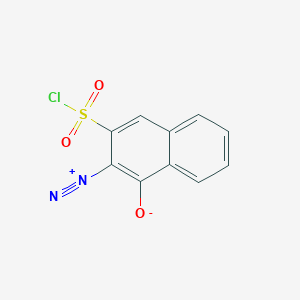
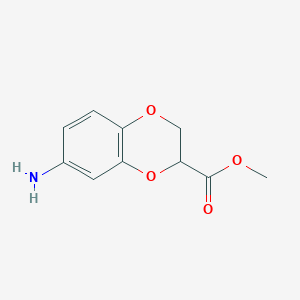
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
